molecular formula C16H12F3N3OS B2636483 9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-87-0

9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2636483
CAS No.: 306978-87-0
M. Wt: 351.35
InChI Key: NDXHHGZAEHJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core, which is substituted with a 9-methyl group and a {[3-(trifluoromethyl)phenyl]methyl}sulfanyl group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 9-methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the {[3-(trifluoromethyl)phenyl]methyl}sulfanyl group: This step can be accomplished through nucleophilic substitution reactions, where the sulfanyl group is introduced using thiol reagents in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of a pyrido[1,2-a][1,3,5]triazin-4-one core and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

9-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-4-3-7-22-13(10)20-14(21-15(22)23)24-9-11-5-2-6-12(8-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHHGZAEHJODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.